molecular formula C6H6BrIN2 B1436630 5-Bromo-3-iodo-4-methylpyridin-2-amine CAS No. 1150618-04-4

5-Bromo-3-iodo-4-methylpyridin-2-amine

Cat. No. B1436630
M. Wt: 312.93 g/mol
InChI Key: XNNKTHBIRSBVFH-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-4-methylpyridin-2-amine (BIMPA) is an organic compound that has been studied for its potential applications in the fields of science and medicine. BIMPA is a simple molecule composed of nitrogen, bromine, iodine, and methyl groups, and is a derivative of pyridine, an aromatic heterocyclic compound. Its unique structure and properties make it a promising compound for a variety of applications, including synthesis, drug discovery, and medical research. The purpose of

Scientific Research Applications

Palladium-Catalyzed Aminocarbonylation and Amination

  • Aminocarbonylation : 5-Iodo- and dibromo-2-methylpyridazin-3(2H)-ones, including derivatives of 5-Bromo-3-iodo-4-methylpyridin-2-amine, were used in palladium-catalyzed aminocarbonylation reactions. These reactions show high reactivity and yield a variety of amides and amino-substituted bromopyridazinones, demonstrating the compound's utility in synthesizing diverse chemical structures (Takács et al., 2012).

  • Selective Amination : The selective amination of polyhalopyridines, like 5-Bromo-3-iodo-4-methylpyridin-2-amine, using palladium-xantphos complex, has been studied. Such reactions primarily yield amino-substituted pyridines with high isolated yield and chemoselectivity, important for the synthesis of specific chemical entities (Ji et al., 2003).

Suzuki Cross-Coupling and Quantum Mechanical Investigations

  • Suzuki Cross-Coupling Reaction : The compound has been utilized in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These reactions demonstrate the compound's potential in creating diverse chemical entities, useful in various scientific applications (Ahmad et al., 2017).

  • Quantum Mechanical Studies : Density Functional Theory (DFT) studies on derivatives of 5-Bromo-3-iodo-4-methylpyridin-2-amine reveal insights into reaction pathways and potential applications, such as chiral dopants for liquid crystals, highlighting the compound's relevance in advanced materials science (Ahmad et al., 2017).

Biological Activities and Large-Scale Synthesis

  • Biological Activities : Derivatives of 5-Bromo-3-iodo-4-methylpyridin-2-amine have shown significant biological activities, including anti-thrombolytic and biofilm inhibition activities, underscoring their potential in biomedical research and drug development (Ahmad et al., 2017).

  • Large-Scale Synthesis : The compound has been used in large-scale synthesis processes, such as the preparation of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation. This highlights its utility in industrial chemical synthesis and the development of efficient production protocols (Agosti et al., 2017).

properties

IUPAC Name

5-bromo-3-iodo-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrIN2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNKTHBIRSBVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653945
Record name 5-Bromo-3-iodo-4-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-iodo-4-methylpyridin-2-amine

CAS RN

1150618-04-4
Record name 5-Bromo-3-iodo-4-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-iodo-4-methylpyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5-Bromo-4-methylpyridine-2-amine (3.1 g) was dissolved in acetic acid (20 ml). N-Iodosuccinimide (3.8 g) and trifluoroacetic acid (0.2 ml) were added and the mixture was stirred at room temperature for 2.5 hours. The reaction solution was poured into ice water and neutralized with 28% aqueous ammonia. Then, the precipitated solid was collected by filtration, washed with water and dried to give the title compound (4.9 g).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DM Klug, EM Mavrogiannaki, KC Forbes… - Journal of medicinal …, 2021 - ACS Publications
Neglected tropical diseases such as human African trypanosomiasis (HAT) are prevalent primarily in tropical climates and among populations living in poverty. Historically, the lack of …
Number of citations: 4 pubs.acs.org

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